N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide
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Description
N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide is a useful research compound. Its molecular formula is C17H24N2O3S and its molecular weight is 336.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.15076381 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications
Methanesulfonamide derivatives are extensively researched for their catalytic properties. For instance, sulfonamide derivatives, including pyridinesulfonamide ligands, have been synthesized and characterized for their catalytic activity in the transfer hydrogenation of ketones. This process is notable for its efficiency even in the presence of air, without the need for dried and degassed substrates or basic additives, highlighting the potential for green chemistry applications (Ruff et al., 2016).
Structural Analysis and Molecular Interaction
Research into the molecular and supramolecular structures of methanesulfonamide derivatives reveals significant insights into their potential ligand capabilities for metal coordination. The detailed structural analysis of compounds such as N-[2-(pyridin-2-yl)ethyl]methanesulfonamide and its benzene- and toluene-sulfonamide counterparts has shown the importance of hydrogen bonding in their molecular assembly, offering a foundation for designing new materials with specific electronic or mechanical properties (Jacobs et al., 2013).
Synthesis of Novel Compounds
The synthesis of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds has been explored for their potential as HMG-CoA reductase inhibitors, a class of compounds of interest in the development of cholesterol-lowering drugs. These studies not only highlight the chemical versatility of methanesulfonamide derivatives but also their potential in therapeutic applications, albeit outside the scope of drug use and dosage information (Watanabe et al., 1997).
Electrorheological and Conductive Properties
Research into the oxidation of pyrrole with p-benzoquinone in the presence of methanesulfonic acid has led to the development of low-molecular-weight organic semiconducting materials. These compounds exhibit promising electrorheological and conductive properties, opening up new avenues for their application in electronic devices and materials science (Stejskal et al., 2018).
Bio-renewable Catalysts
Nicotinium methane sulfonate, derived from nicotine and methane sulfonic acid, represents a novel, bio-renewable protic ionic liquid with dual acid and base functional groups. Its excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines underlines the potential of methanesulfonamide derivatives in sustainable chemistry and catalysis (Tamaddon & Azadi, 2018).
Properties
IUPAC Name |
N-[(3S,4R)-1-(1-benzofuran-2-ylmethyl)-4-propylpyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-3-6-14-10-19(12-16(14)18-23(2,20)21)11-15-9-13-7-4-5-8-17(13)22-15/h4-5,7-9,14,16,18H,3,6,10-12H2,1-2H3/t14-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWPTAAFSDSPIE-GDBMZVCRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NS(=O)(=O)C)CC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)CC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.